molecular formula C17H11Cl2N B11535082 3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline

3,4-dichloro-N-[(E)-naphthalen-2-ylmethylidene]aniline

Cat. No.: B11535082
M. Wt: 300.2 g/mol
InChI Key: JXNITQIDDSXAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound characterized by the presence of a naphthalene ring and a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation of 3,4-dichloroaniline with 2-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

(E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-1-YL)METHANIMINE
  • (E)-N-(3,4-DICHLOROPHENYL)-1-(PHENYL)METHANIMINE
  • (E)-N-(3,4-DICHLOROPHENYL)-1-(PYRIDIN-2-YL)METHANIMINE

Uniqueness

(E)-N-(3,4-DICHLOROPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE is unique due to the presence of both the naphthalene ring and the dichlorophenyl group, which confer specific chemical and physical properties

Properties

Molecular Formula

C17H11Cl2N

Molecular Weight

300.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H11Cl2N/c18-16-8-7-15(10-17(16)19)20-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-11H

InChI Key

JXNITQIDDSXAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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